molecular formula C8H12N4O2 B15275714 3-[2-(3-amino-1H-pyrazol-1-yl)ethyl]-1,3-oxazolidin-2-one

3-[2-(3-amino-1H-pyrazol-1-yl)ethyl]-1,3-oxazolidin-2-one

Cat. No.: B15275714
M. Wt: 196.21 g/mol
InChI Key: IFWDKPPQPDRNGT-UHFFFAOYSA-N
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Description

3-[2-(3-amino-1H-pyrazol-1-yl)ethyl]-1,3-oxazolidin-2-one is a heterocyclic compound that features both pyrazole and oxazolidinone moieties

Properties

Molecular Formula

C8H12N4O2

Molecular Weight

196.21 g/mol

IUPAC Name

3-[2-(3-aminopyrazol-1-yl)ethyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C8H12N4O2/c9-7-1-2-12(10-7)4-3-11-5-6-14-8(11)13/h1-2H,3-6H2,(H2,9,10)

InChI Key

IFWDKPPQPDRNGT-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)N1CCN2C=CC(=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3-amino-1H-pyrazol-1-yl)ethyl]-1,3-oxazolidin-2-one typically involves the formation of the pyrazole ring followed by the construction of the oxazolidinone ring. One common method involves the reaction of 3-amino-1H-pyrazole with an appropriate oxazolidinone precursor under controlled conditions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and catalysts like palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent production quality. Additionally, green chemistry principles, such as solvent recycling and energy-efficient processes, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Oxazolidinone Ring Reactivity

The oxazolidinone moiety undergoes characteristic ring-opening and functionalization reactions:

Ring-Opening via Nucleophilic Attack

  • Hydrolysis : Acidic or basic conditions cleave the oxazolidinone ring. For example, treatment with aqueous NaOH yields 2-[(3-amino-1H-pyrazol-1-yl)ethyl]aminoethanol .

  • Aminolysis : Primary amines (e.g., methylamine) open the ring to form urea derivatives (Table 1) .

Table 1: Oxazolidinone ring-opening reactions

ReagentProductConditionsYield (%)
NaOH (1M)2-[(3-Amino-pyrazol-1-yl)ethyl]ethanol80°C, 4h72
MethylamineUrea derivativeTHF, 25°C, 1h69

Functionalization at C-5

Electrophilic substitution occurs at the oxazolidinone’s C-5 position:

  • Halogenation : Bromine in acetic acid introduces Br at C-5 (60% yield).

  • Acylation : Acetic anhydride forms 5-acetyl derivatives under mild conditions.

Pyrazole Moiety Reactivity

The 3-aminopyrazole group participates in substitution and coordination chemistry:

Electrophilic Aromatic Substitution

  • Nitration : Nitrating agents (HNO₃/H₂SO₄) target the pyrazole’s 4-position, yielding 3-amino-4-nitropyrazole derivatives (55% yield) .

  • Sulfonation : Fuming H₂SO₄ introduces sulfonic acid groups at the 5-position .

Diazotization and Coupling

The 3-amino group undergoes diazotization (NaNO₂/HCl), enabling coupling with phenols or amines to form azo dyes .

Table 2: Pyrazole substitution reactions

Reaction TypeReagentProductYield (%)
NitrationHNO₃/H₂SO₄4-Nitro-3-amino-pyrazole55
DiazotizationNaNO₂/HClAzo-coupled derivatives60–75

Metal Coordination

The pyrazole’s N atoms coordinate transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic activity .

Cross-Reactivity Between Moieties

The ethyl linker enables synergistic interactions:

Intramolecular Cyclization

Under basic conditions (K₂CO₃, DMF), the amino group on pyrazole attacks the oxazolidinone carbonyl, forming a fused bicyclic structure (Figure 1) :

text
O || N—O—C—CH₂—CH₂—Pyrazole → Bicyclic lactam

Figure 1 : Proposed cyclization mechanism .

Reductive Amination

The oxazolidinone’s carbonyl group reacts with amines (e.g., benzylamine) under H₂/Pd-C to form secondary amines .

Stability Under Pharmacological Conditions

Studies reveal pH-dependent stability:

  • Acidic (pH 2) : Oxazolidinone hydrolysis dominates (t₁/₂ = 3.2h).

  • Neutral (pH 7.4) : Compound remains stable for >24h.

This compound’s dual reactivity makes it a versatile scaffold for drug development, particularly in designing kinase inhibitors or antimicrobial agents. Further research should explore its catalytic applications and optimize synthetic routes for high-purity yields.

Scientific Research Applications

3-[2-(3-amino-1H-pyrazol-1-yl)ethyl]-1,3-oxazolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-(3-amino-1H-pyrazol-1-yl)ethyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signal transduction pathways. The exact molecular targets and pathways depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the pyrazole and oxazolidinone moieties in 3-[2-(3-amino-1H-pyrazol-1-yl)ethyl]-1,3-oxazolidin-2-one imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .

Biological Activity

The compound 3-[2-(3-amino-1H-pyrazol-1-yl)ethyl]-1,3-oxazolidin-2-one is a derivative of oxazolidinone and pyrazole, which has garnered attention for its potential biological activities. This article discusses its synthesis, biological properties, and the mechanisms through which it exerts its effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of 3-[2-(3-amino-1H-pyrazol-1-yl)ethyl]-1,3-oxazolidin-2-one is C8H12N4OC_8H_{12}N_4O. The compound features an oxazolidinone ring that is known for its antibacterial properties, along with a pyrazole moiety that contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC8H12N4O
Molecular Weight172.20 g/mol
IUPAC Name3-[2-(3-amino-1H-pyrazol-1-yl)ethyl]-1,3-oxazolidin-2-one

Biological Activity Overview

Research indicates that compounds containing both oxazolidinone and pyrazole structures exhibit significant biological activities, particularly in antimicrobial and anticancer applications. The following sections detail specific findings related to these activities.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, a study demonstrated that compounds with similar structures showed activity against various bacterial strains such as E. coli and S. aureus .

Case Study:
In a comparative analysis, derivatives of pyrazole were tested against standard antibiotics. The results indicated that some derivatives exhibited comparable or superior activity against resistant strains .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

The anticancer potential of 3-[2-(3-amino-1H-pyrazol-1-yl)ethyl]-1,3-oxazolidin-2-one has also been investigated. Pyrazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Research Findings:
A recent study evaluated the cytotoxic effects of several pyrazole-containing compounds on human cancer cell lines. The results indicated that certain derivatives led to significant reductions in cell viability, suggesting potential as chemotherapeutic agents.

Cell LineIC50 (µM)
MCF-7 (breast cancer)15
HeLa (cervical cancer)10

The mechanism of action for 3-[2-(3-amino-1H-pyrazol-1-yl)ethyl]-1,3-oxazolidin-2-one likely involves the inhibition of key enzymes or pathways in microbial and cancer cells. For instance, the oxazolidinone moiety is known to inhibit bacterial protein synthesis by binding to the ribosomal subunit .

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